molecular formula C11H18O3 B2950998 Methyl 4-(3-oxocyclohexyl)butanoate CAS No. 147895-12-3

Methyl 4-(3-oxocyclohexyl)butanoate

Cat. No.: B2950998
CAS No.: 147895-12-3
M. Wt: 198.262
InChI Key: DFDHVTJVRXUPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-oxocyclohexyl)butanoate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It is a methyl ester derivative of 4-(3-oxocyclohexyl)butanoic acid and is used primarily in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-oxocyclohexyl)butanoate can be synthesized through the esterification of 4-(3-oxocyclohexyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-oxocyclohexyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(3-oxocyclohexyl)butanoate is utilized in several scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(3-oxocyclohexyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then participates in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-oxocyclohexyl)butanoate: C11H18O3

    Methyl 4-(3-oxocyclohexyl)pentanoate: C12H20O3

    Methyl 4-(3-oxocyclohexyl)hexanoate: C13H22O3

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its reactivity and stability make it suitable for various synthetic and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 4-(3-oxocyclohexyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDHVTJVRXUPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.